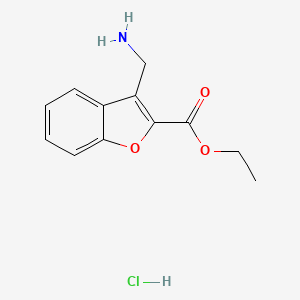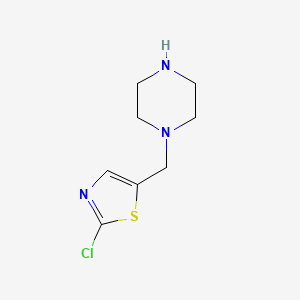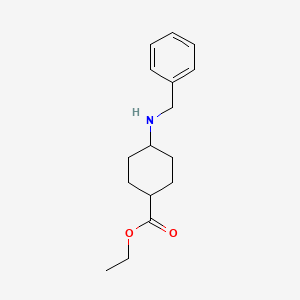![molecular formula C20H24ClNO B3214212 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, hydrochloride, (S)-(9CI) CAS No. 113678-77-6](/img/structure/B3214212.png)
4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, hydrochloride, (S)-(9CI)
Vue d'ensemble
Description
4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, hydrochloride, (S)-(9CI) is a chemical compound of considerable interest due to its unique structure and potential applications. This compound falls within the category of heterocyclic quinolines, featuring a dibenzothiophene moiety linked to a quinoline core. Its specific stereochemistry is denoted by the (S) configuration, indicating a particular spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The preparation of 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, hydrochloride, (S)-(9CI) typically involves multi-step synthesis. The initial step often includes the cyclization of appropriately substituted biphenyl derivatives. Following this, various functional groups are introduced or modified through a series of reactions, such as Friedel-Crafts acylation, reduction, and methylation. Specific reaction conditions like temperature, pressure, and catalysts are crucial for ensuring high yield and purity.
Industrial Production Methods: : Industrially, the synthesis might utilize automated flow reactors to achieve high-throughput production. Techniques such as continuous flow synthesis offer advantages in terms of reaction control and scalability. Optimizing the reaction conditions for industrial scales often involves adjusting the concentrations of reagents, reaction time, and utilizing robust catalytic systems.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: : 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, hydrochloride, (S)-(9CI) undergoes various types of chemical reactions. These include:
Oxidation: Typically utilizing reagents such as hydrogen peroxide or transition metal catalysts.
Reduction: Often carried out using hydrogenation processes with palladium or nickel catalysts.
Substitution: Both electrophilic and nucleophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions Used: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and catalysts (e.g., palladium on carbon for hydrogenation). Reaction conditions such as solvents, temperature, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed from These Reactions: : Depending on the specific reactions, products can include various derivatives of the parent compound, such as hydroxylated, methylated, or halogenated forms.
Applications De Recherche Scientifique
The compound finds extensive use in scientific research across several fields:
Chemistry: : Utilized as a precursor in the synthesis of more complex organic molecules. Its structural motifs are often explored in the development of new materials or catalysts.
Biology: : Studied for its potential biological activity, including its interactions with various biomolecules. It may act as a probe in biochemical assays.
Medicine: : Research into its pharmacological properties suggests potential therapeutic applications. Investigations often focus on its mechanism of action and potential as a drug candidate.
Industry: : Used in the development of specialty chemicals and materials. Its unique properties are exploited in the manufacture of dyes, polymers, and electronic components.
Mécanisme D'action
The compound's effects are mediated through interactions with specific molecular targets, often involving binding to enzymes or receptors. The binding affinity and specificity are influenced by its unique stereochemistry and electronic properties. Pathways influenced by the compound can include signal transduction, enzyme inhibition, or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Compared to other heterocyclic quinolines, 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, hydrochloride, (S)-(9CI) stands out due to its specific (S) configuration, which can significantly impact its biological and chemical properties. Similar compounds include:
Dibenzothiophene quinolines: : With variations in substituents or stereochemistry.
Other quinoline derivatives: : Such as quinolin-4-ones or quinoline-N-oxides.
This compound's unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines. By understanding its preparation, reactions, and applications, researchers can harness its potential for innovation in multiple fields.
Propriétés
IUPAC Name |
(6aS)-11-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO.ClH/c1-3-11-21-12-10-14-6-4-8-16-19(14)17(21)13-15-7-5-9-18(22-2)20(15)16;/h4-9,17H,3,10-13H2,1-2H3;1H/t17-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPMFUNDIUYMT-LMOVPXPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=CC=C4)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,4-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide; perchloric acid](/img/structure/B3214130.png)
![3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/structure/B3214146.png)
![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B3214154.png)

![N-(2,3-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B3214175.png)
![N-(2,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B3214176.png)








